molecular formula C20H18F4N4OS B2638184 2-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391899-47-1

2-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2638184
CAS No.: 391899-47-1
M. Wt: 438.44
InChI Key: FTVUBRLEWZYXFA-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Triazole Core: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Propylthio Group: The propylthio group can be introduced through nucleophilic substitution reactions using propylthiol and suitable leaving groups.

    Attachment of the Trifluoromethyl Phenyl Group: This step may involve the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Fluorination: The fluorine atom is typically introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the triazole derivative and a suitable benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine, chlorine, and nitrating mixtures under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the triazole ring and fluorinated groups suggests it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are desirable traits in drug candidates.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals and advanced materials. Its unique chemical structure allows for the creation of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorinated groups enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
  • 2-fluoro-N-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
  • 2-fluoro-N-((5-(butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Uniqueness

The uniqueness of 2-fluoro-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide lies in its specific combination of substituents. The propylthio group provides a balance between hydrophobicity and steric bulk, while the trifluoromethyl group enhances metabolic stability. The fluorine atom further increases the compound’s reactivity and binding affinity, making it a versatile molecule for various applications.

Properties

IUPAC Name

2-fluoro-N-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N4OS/c1-2-10-30-19-27-26-17(12-25-18(29)15-8-3-4-9-16(15)21)28(19)14-7-5-6-13(11-14)20(22,23)24/h3-9,11H,2,10,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVUBRLEWZYXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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